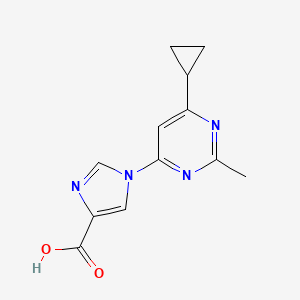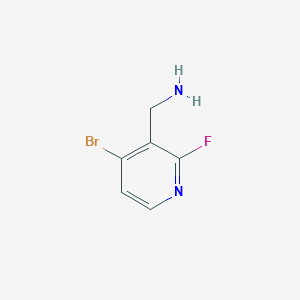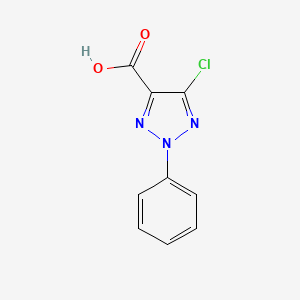
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un cycle 1,2,4-oxadiazole, connu pour sa stabilité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 4-méthylpipéridine avec l'hydrazide de l'acide pyridine-3-carboxylique en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3). La réaction est effectuée sous reflux, conduisant à la formation du cycle oxadiazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant peut encore améliorer la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sur le cycle oxadiazole sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Formation de dérivés oxadiazoles avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Formation de dérivés oxadiazoles réduits avec des groupes fonctionnels hydrogénés.
Substitution : Formation de dérivés oxadiazoles substitués avec de nouveaux groupes fonctionnels remplaçant les groupes fonctionnels d'origine.
Applications de la recherche scientifique
Le 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Enquête sur son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes, antifongiques et antivirales.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies, y compris le cancer et les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la progression de la maladie ou activer des récepteurs qui déclenchent des réponses cellulaires bénéfiques.
Applications De Recherche Scientifique
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,3,4-oxadiazole
Unicité
Le 5-(4-Méthylpipéridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole est unique en raison de son motif de substitution spécifique sur le cycle oxadiazole, qui peut influencer sa réactivité chimique et son activité biologique. La présence des groupes 4-méthylpipéridinyl et pyridinyl confère des propriétés stériques et électroniques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
5-(4-methylpiperidin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H16N4O/c1-13(4-7-14-8-5-13)12-16-11(17-18-12)10-3-2-6-15-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3 |
Clé InChI |
VFDYZFACSWWGIW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC1)C2=NC(=NO2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)




![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)

